molecular formula C14H21ClN2O3 B14915762 Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate hydrochloride

Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate hydrochloride

Cat. No.: B14915762
M. Wt: 300.78 g/mol
InChI Key: HBTOPFVAMPQCDT-QNTKWALQSA-N
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Description

Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H21ClN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperidine ring substituted with amino and methoxy groups, and a benzyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate hydrochloride typically involves the regio- and stereoselective amination of 1-benzyl-3,4-epoxypiperidines. This process can be achieved through various synthetic routes, including the use of specific reagents and catalysts to ensure the desired stereochemistry . The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps, such as the initial formation of the piperidine ring, followed by functional group modifications to introduce the amino and methoxy groups. Purification techniques, such as crystallization or chromatography, are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the amino or methoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can result in various physiological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl trans-4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride
  • Benzyl trans-4-amino-3-methylpiperidine-1-carboxylate hydrochloride

Uniqueness

Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Properties

Molecular Formula

C14H21ClN2O3

Molecular Weight

300.78 g/mol

IUPAC Name

benzyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H20N2O3.ClH/c1-18-13-9-16(8-7-12(13)15)14(17)19-10-11-5-3-2-4-6-11;/h2-6,12-13H,7-10,15H2,1H3;1H/t12-,13-;/m0./s1

InChI Key

HBTOPFVAMPQCDT-QNTKWALQSA-N

Isomeric SMILES

CO[C@H]1CN(CC[C@@H]1N)C(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

COC1CN(CCC1N)C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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